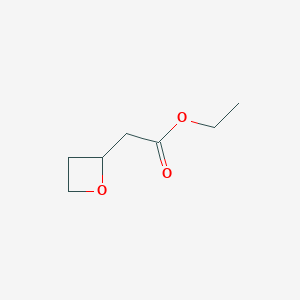

Ethyl 2-(oxetan-2-yl)acetate

Overview

Description

Ethyl 2-(oxetan-2-yl)acetate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of oxetane derivatives, including this compound, has been explored in various studies . One method involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of a three-membered oxetane ring attached to an ethyl acetate group. Chemical Reactions Analysis

The reactivity of oxetane derivatives has been a subject of interest in recent years . For instance, the formation of the oxetane ring from an epoxide requires moderate heating and has been modeled computationally . Furthermore, enantioenriched chiral oxetanes have been accessed from enantioenriched epoxides with full retention of enantiomeric purity .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications

Marine Fungal Compounds

Research on marine fungi, specifically Penicillium sp., has led to the identification of new compounds, highlighting the potential of ethyl 2-(oxetan-2-yl)acetate derivatives in discovering bioactive substances with unique structures. These compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate and related molecules, demonstrate the vast chemical diversity accessible from marine organisms and their potential applications in drug discovery and natural product chemistry (Wu et al., 2010).

Anticancer Activity

A newly synthesized quinazolinone-based derivative, utilizing an this compound framework, has shown potent cytotoxic activity against various human cancer cell lines. This highlights its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating the compound's relevance in developing new anticancer therapies (Riadi et al., 2021).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties on copper in nitric acid, demonstrating the relationship between molecular structure and inhibition efficiency. This research supports the potential application of these compounds in protecting metals from corrosion, thus benefiting various industrial processes (Zarrouk et al., 2014).

Peptide Synthesis Enhancement

Oxyma, a related compound, has been identified as an efficient additive for peptide synthesis, showing superior performance to traditional additives and minimizing racemization. This discovery is significant for pharmaceutical and biochemical research, where peptide synthesis is crucial (Subirós‐Funosas et al., 2009).

Catalytic Applications

Studies on palladium-gold alloy catalysts for the acetoxylation of ethylene to vinyl acetate have revealed the promotional effect of gold, with this compound derivatives playing a role in the reaction mechanism. This research contributes to our understanding of catalyst design and optimization for industrial chemical processes (Chen et al., 2005).

Microbial Production of Ethyl Acetate

Exploring sustainable methods for producing ethyl acetate, a study focuses on the microbial conversion of biomass-derived sugars into ethyl acetate, offering an environmentally friendly alternative to traditional chemical synthesis. This approach not only aligns with green chemistry principles but also provides a pathway for renewable resource utilization in chemical manufacturing (Zhang et al., 2020).

Safety and Hazards

Future Directions

The utility of oxetanes in drug discovery has been recognized, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials . The future of Ethyl 2-(oxetan-2-yl)acetate and similar compounds may lie in their potential applications in medicinal chemistry, particularly if one of these drugs gains FDA approval .

Mechanism of Action

Target of Action

Ethyl 2-(oxetan-2-yl)acetate is a heterocyclic compound It’s known that oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

It’s known that oxetane rings can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The synthesis of oxetane rings involves various biochemical reactions, including the horner–wadsworth–emmons reaction and aza-michael addition . These reactions suggest that this compound may affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

It’s known that oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . This suggests that this compound may have similar effects.

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Biochemical Analysis

Cellular Effects

It is known that oxetanes can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that oxetanes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product has a purity of at least 95% .

Metabolic Pathways

It is known that acetate, a related compound, is metabolized to acetyl-CoA, a key molecule in metabolism .

Properties

IUPAC Name |

ethyl 2-(oxetan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-9-7(8)5-6-3-4-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYFAJSMQUSUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539680 | |

| Record name | Ethyl (oxetan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96516-90-4 | |

| Record name | Ethyl (oxetan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

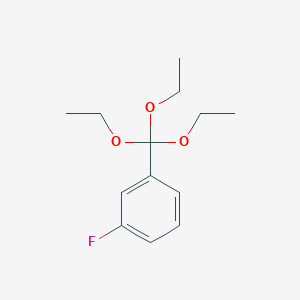

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)

![6-(Methylthio)benzo[d][1,3]dioxol-5-amine](/img/structure/B1626326.png)

![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)